

Tridecyl Neopentanoate: A Technical Guide for Formulation Scientists

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tridecyl neopentanoate*

Cat. No.: *B010582*

[Get Quote](#)

Introduction

Tridecyl neopentanoate, a branched-chain ester of tridecyl alcohol and neopentanoic acid, is a versatile emollient widely utilized in the cosmetic and personal care industries. Its unique molecular structure imparts a desirable sensory profile, characterized by a light, non-greasy feel and rapid absorbency into the skin. This technical guide provides an in-depth overview of the physical and chemical properties of **tridecyl neopentanoate**, its functional benefits in formulations, and standardized methodologies for its synthesis and quality assessment. The information presented herein is intended to support researchers, formulators, and drug development professionals in leveraging the full potential of this valuable ingredient.

Chemical Identity and Structure

Tridecyl neopentanoate is systematically named tridecyl 2,2-dimethylpropanoate. Its structure consists of a bulky, sterically hindered neopentanoate group esterified with a C13 linear alkyl chain. This configuration is key to its distinctive properties, offering a balance of emolliency and a light skin feel.

Key Identifiers:

- INCI Name: **Tridecyl Neopentanoate**
- CAS Number: 106436-39-9[[1](#)]

- Molecular Formula: C₁₈H₃₆O₂[\[1\]](#)
- Molecular Weight: 284.48 g/mol [\[2\]](#)
- Synonyms: Ceraphyl 55, Crodamol TDNP, Trivent NP-13, Neopentanoic acid, tridecyl ester[\[1\]](#)[\[3\]](#)

Physicochemical Properties

The physicochemical characteristics of **tridecyl neopentanoate** are fundamental to its application in cosmetic and pharmaceutical formulations. It is a colorless to pale yellow liquid with low viscosity, contributing to its fast-spreading nature.[\[4\]](#)[\[5\]](#)

Property	Value	Source
Appearance	Colorless to yellow liquid	[4]
Boiling Point	317.84 °C (estimated)	[4]
Density	~0.9 g/cm ³	[4]
Flash Point	152.20 °C	[4]
Solubility	Soluble in alcohol, insoluble in water.	[3]
Purity	≥ 98%	[4]

Functional Properties and Applications in Formulation

The primary role of **tridecyl neopentanoate** in formulations is as an emollient and skin-conditioning agent.[\[6\]](#) Its branched-chain structure prevents the greasy feel often associated with linear esters, resulting in a silky, smooth after-feel on the skin. This makes it an excellent choice for a wide array of products, including lotions, creams, sunscreens, and color cosmetics.[\[5\]](#)

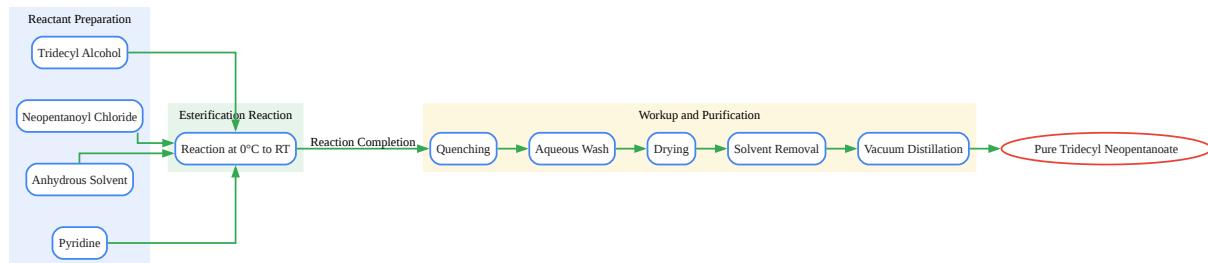
Key Functional Benefits:

- Fast-Spreading Emollient: Its low viscosity allows for rapid and even application, enhancing the sensory experience of the final product.[5]
- Pigment Wetting: **Tridecyl neopentanoate** is an effective wetting agent for pigments in color cosmetics, leading to better color payoff and a more uniform application.[5][7]
- Silicone Compatibility: It exhibits good compatibility with commonly used silicones in cosmetic formulations, allowing for greater formulation flexibility.[5]
- Binding Agent: In pressed powder formulations, it acts as a binder, improving the cohesiveness and durability of the product.[6][7]
- Non-Comedogenic: Its light texture and non-greasy nature make it suitable for formulations intended for oily or acne-prone skin.

Experimental Protocols

Synthesis of Tridecyl Neopentanoate

The synthesis of **tridecyl neopentanoate** is typically achieved through the esterification of tridecyl alcohol with neopentanoic acid or its more reactive derivative, neopentanoyl chloride. The following is a representative laboratory-scale procedure.


Materials:

- Tridecyl alcohol
- Neopentanoyl chloride
- Pyridine or other suitable acid scavenger
- Anhydrous diethyl ether or other suitable solvent
- Sodium bicarbonate solution (5%)
- Anhydrous magnesium sulfate
- Rotary evaporator

- Standard laboratory glassware

Procedure:

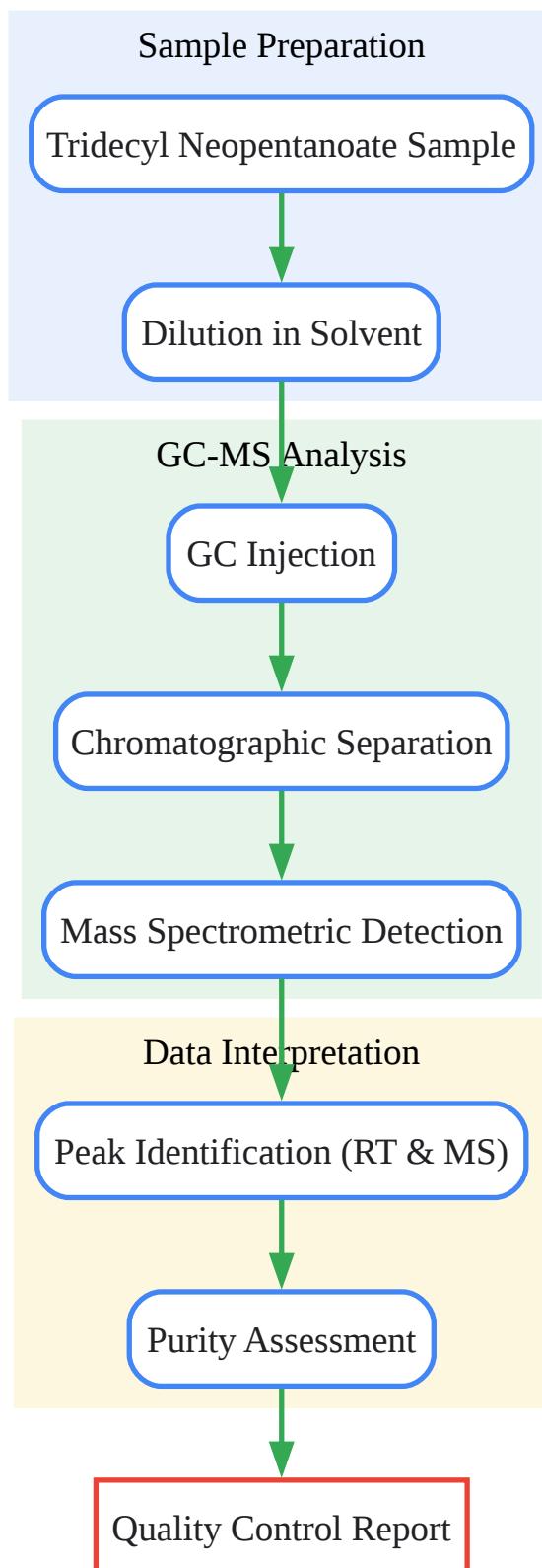
- In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve tridecyl alcohol in anhydrous diethyl ether.
- Cool the solution to 0°C using an ice bath.
- Slowly add neopentanoyl chloride dropwise from the dropping funnel to the stirred solution. An equimolar amount of pyridine should be added concurrently to neutralize the hydrochloric acid formed during the reaction.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours to ensure complete reaction.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by slowly adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be further purified by vacuum distillation to yield pure **tridecyl neopentanoate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **tridecyl neopentanoate**.

Quality Control and Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds, making it ideal for the quality control of **tridecyl neopentanoate**.


Instrumentation and Consumables:

- Gas chromatograph with a mass selective detector (GC-MS)
- Capillary GC column (e.g., 5% phenyl methyl siloxane)
- Helium (carrier gas)
- Methanol or other suitable solvent (for sample preparation)

- Autosampler vials

Procedure:

- Sample Preparation: Prepare a dilute solution of the **tridecyl neopentanoate** sample in methanol (e.g., 1 mg/mL).
- GC-MS Method:
 - Injector Temperature: 250°C
 - Injection Volume: 1 μ L (split or splitless injection)
 - Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/minute, and hold for 10 minutes.
 - Carrier Gas Flow: Constant flow of helium (e.g., 1 mL/min).
 - MS Transfer Line Temperature: 280°C
 - Ion Source Temperature: 230°C
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 40-550.
- Data Analysis:
 - Identify the peak corresponding to **tridecyl neopentanoate** based on its retention time and mass spectrum.
 - The mass spectrum should show characteristic fragment ions for the neopentanoate moiety and the tridecyl chain.
 - Quantify the purity of the sample by comparing the peak area of **tridecyl neopentanoate** to the total peak area of all components in the chromatogram.

[Click to download full resolution via product page](#)

Caption: Workflow for the quality control of **tridecyl neopentanoate** by GC-MS.

Safety and Regulatory Information

Tridecyl neopentanoate is generally considered safe for use in cosmetic products.^[1] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that alkyl esters, including **tridecyl neopentanoate**, are safe in the present practices of use and concentration when formulated to be non-irritating.^[1] However, as with any chemical substance, it is important to handle it in accordance with good laboratory practices and to consult the Safety Data Sheet (SDS) for specific handling and safety information. Some GHS classifications indicate a potential for allergic skin reactions and eye irritation, underscoring the importance of proper formulation and handling.

Conclusion

Tridecyl neopentanoate is a high-performance emollient that offers significant benefits in a wide range of cosmetic and personal care applications. Its unique physicochemical properties provide a desirable sensory experience, making it a valuable tool for formulation scientists. A thorough understanding of its characteristics, along with standardized methods for its synthesis and quality control, is essential for its effective and safe utilization in product development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tridecyl Neopentanoate | C18H36O2 | CID 546237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. tridecyl neopentanoate, 106436-39-9 [thegoodscentscompany.com]
- 4. Tridecyl Neopentanoate Supplier | 106436-39-9 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 5. crodabeauty.com [crodabeauty.com]
- 6. cosmileeurope.eu [cosmileeurope.eu]

- 7. ulprospector.com [ulprospector.com]
- To cite this document: BenchChem. [Tridecyl Neopentanoate: A Technical Guide for Formulation Scientists]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b010582#tridecyl-neopentanoate-physical-and-chemical-properties-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com